6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid
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Overview
Description
6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity This compound is characterized by the presence of a boronic acid group attached to a naphthyridine ring system, which is further protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid typically involves the following steps:
Formation of the Naphthyridine Ring: The naphthyridine ring system is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the naphthyridine ring with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes.
Scientific Research Applications
6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The naphthyridine ring system also contributes to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-pinacol ester: Contains a pinacol ester group instead of a boronic acid group.
Uniqueness
6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential applications in various fields. The combination of the naphthyridine ring system and the Boc protection further enhances its versatility and stability in chemical reactions.
Properties
IUPAC Name |
[6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-13(2,3)20-12(17)16-5-4-11-9(8-16)6-10(7-15-11)14(18)19/h6-7,18-19H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKIHKMBYZMVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)N=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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